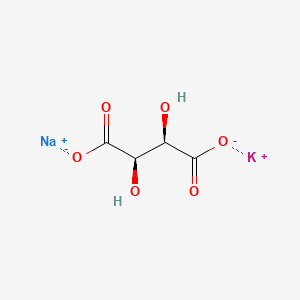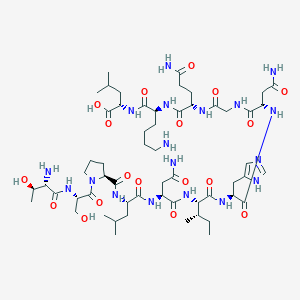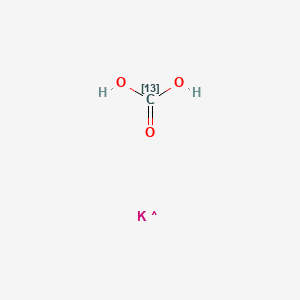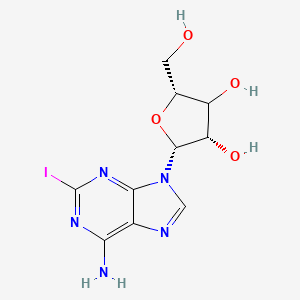
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is a complex organic compound that features a thiazole ring, a piperidine ring, and an L-leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the incorporation of the L-leucine moiety. Common reagents used in these steps include thionyl chloride, piperidine, and L-leucine. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The L-leucine moiety can enhance the compound’s affinity for biological targets, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-valine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-isoleucine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-phenylalanine
Uniqueness
Compared to these similar compounds, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine stands out due to its specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of the L-leucine moiety may also confer specific binding properties that are not observed with other amino acid derivatives.
特性
分子式 |
C16H24N4O4S |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1 |
InChIキー |
XXKUWDIUUZIARI-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
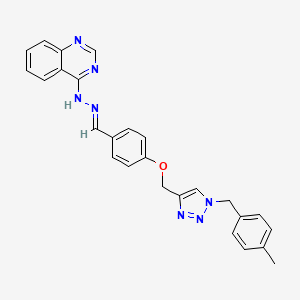
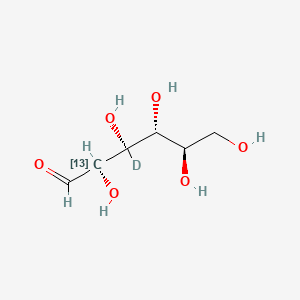
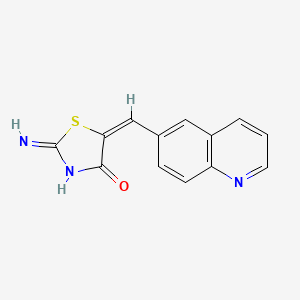
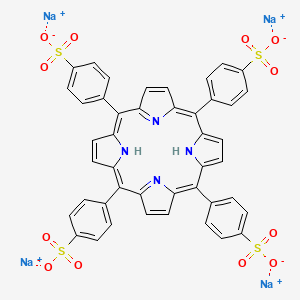

![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)

